2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O4/c1-30-13-6-4-10(8-14(13)31-2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)9-3-5-11(21)12(22)7-9/h3-8H,1-2H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNVHBWGWFDXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898447-23-9) is a purine derivative that has attracted attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a difluorophenyl group and a dimethoxyphenyl moiety. This article provides a detailed examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 898447-23-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of key enzymes involved in cancer cell proliferation and angiogenesis. The presence of the difluorophenyl and dimethoxyphenyl groups enhances its binding affinity to these targets.
Potential Targets
- Enzymes : The compound has shown potential as an inhibitor of various kinases and other enzymes involved in cancer progression.
- Receptors : It may also interact with growth factor receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant anticancer properties.
- Cell Line Studies :
- In vitro assays have shown that the compound displays cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC values for these cell lines ranged from 1.0 to 11.6 µM, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .
- Mechanistic Insights :
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, although further research is needed to fully characterize this aspect.
Case Studies
- Study on Antitumor Activity :
- Inhibition of Angiogenesis :
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and application-related properties of 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with its structural analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has the highest molecular weight (428.37 g/mol) due to the combined bulk of the difluorophenyl and dimethoxyphenyl groups.
- Simpler analogs (e.g., methyl or unsubstituted positions) exhibit lower molecular weights (~283 g/mol) .
Electronic and Steric Modifications: Fluorine vs. Dimethoxyphenyl vs. Ethoxyphenyl: The 3,4-dimethoxyphenyl group in the target compound may improve solubility in polar solvents compared to ethoxyphenyl analogs .
Biological Activity Trends :
- Compounds with fluorine at position 2 (e.g., 4-fluorophenyl in and 2-fluorophenyl in ) are associated with anti-inflammatory or anti-infection applications, suggesting the target compound’s difluorophenyl group could enhance similar bioactivity.
- Methyl or dimethylphenyl substituents (e.g., ) are typically used in foundational organic synthesis due to their minimal steric hindrance.
Research Findings and Implications
Pharmacological Potential:
- Comparative Potency : The trifluoromethylpyrimidine derivatives in exhibit high potency in enzyme inhibition assays, implying that the target compound’s difluorophenyl group may similarly enhance binding affinity to hydrophobic enzyme pockets.
- Selectivity : The dimethoxyphenyl group could improve selectivity for specific receptors (e.g., kinases or GPCRs) compared to methyl or ethoxy analogs .
Méthodes De Préparation
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- Purine core (positions 1–9), functionalized with an 8-oxo group.
- 3,4-Difluorophenyl substituent at position 2.
- 3,4-Dimethoxyphenyl substituent at position 9.
- Carboxamide group at position 6.
Key challenges include ensuring regioselectivity during substitutions and stabilizing the 8-oxo intermediate under reaction conditions.
Preparation of the Purine Core
The purine scaffold is constructed via de novo synthesis or modification of commercially available purine intermediates.
Starting Material: 6-Chloropurine
6-Chloropurine serves as a versatile precursor due to the reactivity of the C6 chlorine atom. Nucleophilic substitution at C6 facilitates the introduction of aryl or alkyl groups.
Reaction Scheme 1: Synthesis of 9-Substituted Purines
6-Chloropurine + 3,4-Dimethoxyphenylethylamine → 9-(3,4-Dimethoxyphenyl)-6-chloro-7H-purine
Conditions :
- Base : Sodium hydride (NaH) or tetrabutylammonium hydrogensulfate (TBAHS)
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Yield : 53–78%
Mechanism : The N9 position undergoes alkylation via nucleophilic substitution, favored by the electron-withdrawing effect of the C6 chlorine.
Functionalization at Position 2
The 3,4-difluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki Coupling
Reaction Scheme 2: Installation of 3,4-Difluorophenyl Group
9-(3,4-Dimethoxyphenyl)-6-chloro-7H-purine + 3,4-Difluorophenylboronic Acid → Intermediate
Conditions :
- Catalyst : Pd(PPh₃)₄
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 h
- Yield : 65–72%
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, purine-H), 7.62–7.58 (m, 2H, difluorophenyl-H).
- HRMS : m/z 428.1123 [M+H]⁺ (calc. 428.1128).
Oxidation to 8-Oxo Derivative
The 8-oxo group is introduced via oxidation of the dihydropurine intermediate.
Reaction Scheme 3: Oxidation at Position 8
9-(3,4-Dimethoxyphenyl)-2-(3,4-difluorophenyl)-7H-purine → 8-Oxo Intermediate
Conditions :
Mechanism : Manganese heptoxide (Mn₂O₇), generated in situ, selectively oxidizes the C8 position.
Carboxamide Formation at Position 6
The C6 chlorine is replaced with a carboxamide group via hydrolysis and amidation.
Reaction Scheme 4: Carboxamide Installation
8-Oxo Intermediate → 2-(3,4-Difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Step 1: Hydrolysis to Carboxylic Acid
Step 2: Amidation
Optimization and Challenges
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₁₇F₂N₅O₅ | HRMS |
| Molecular Weight | 453.38 g/mol | ESI-MS |
| Melting Point | 218–220°C | DSC |
| Purity | >98% | HPLC (C18 column) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires anhydrous conditions | 53–78% |
| Suzuki Coupling | Tolerance to functional groups | Pd catalyst cost | 65–72% |
| Oxidation (KMnO₄) | Selective for C8 | Overoxidation risk | 58% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
